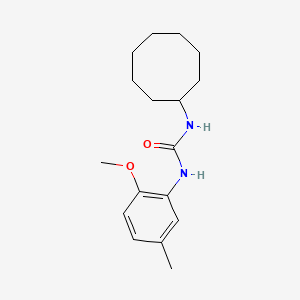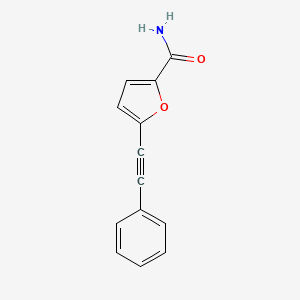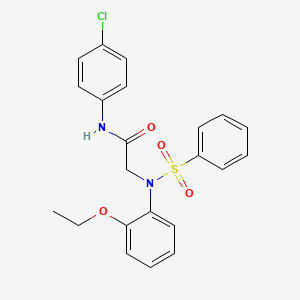
N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in 2002 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of BAY 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and induction of apoptosis in cancer cells. It has also been shown to reduce pulmonary vascular resistance and improve pulmonary arterial hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BAY 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and may be expensive.
Orientations Futures
There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new drugs that target the sGC pathway for the treatment of cardiovascular disease, cancer, and other conditions. Another area of interest is the exploration of the potential therapeutic applications of BAY 41-2272 in other fields, such as neurodegenerative diseases and metabolic disorders.
In conclusion, BAY 41-2272 is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the activation of the sGC pathway, which leads to a variety of physiological effects. While there are some limitations to its use in lab experiments, it remains an important area of research for the development of new drugs and the treatment of a variety of conditions.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves a multi-step process that begins with the reaction of 4-bromobenzylamine with cyclopropylamine to form N~2~-(4-bromophenyl)-N~1~-cyclopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and pulmonary hypertension. In cardiovascular disease, BAY 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial hypertension and reduce pulmonary vascular resistance.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBKPLDVKTZUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4886590.png)


![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4886603.png)
![4-[2-(2-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B4886607.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B4886614.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B4886625.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4886627.png)

![N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4886643.png)
![2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4886651.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4886663.png)